![molecular formula C23H25N3O5S B14881548 2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the registry number MFCD05744618 is a chemical of interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MFCD05744618 involves several synthetic routes. One common method includes the catalytic decomposition of hydrocarbons over metal catalysts. For instance, methane or ethane can be decomposed over cobalt or iron catalysts to produce the desired compound . The reaction conditions typically involve high temperatures, around 900°C, to ensure efficient decomposition and yield.
Industrial Production Methods
Industrial production of MFCD05744618 often employs chemical vapor deposition (CVD) techniques. This method allows for large-scale production by decomposing hydrocarbons over metal catalysts at high temperatures. The CVD process is advantageous due to its ability to produce high yields and its scalability .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD05744618 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine, usually in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
MFCD05744618 has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism by which MFCD05744618 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Propriétés
Formule moléculaire |
C23H25N3O5S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H25N3O5S/c1-5-9-32-23-25-21-19(22(28)26-23)17(18-13(24-21)7-6-8-14(18)27)12-10-15(29-2)20(31-4)16(11-12)30-3/h5,10-11,17H,1,6-9H2,2-4H3,(H2,24,25,26,28) |
Clé InChI |
MFRLDTRICWQJAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


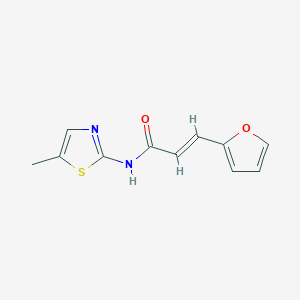
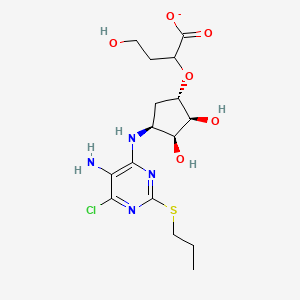

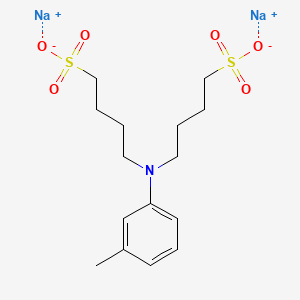

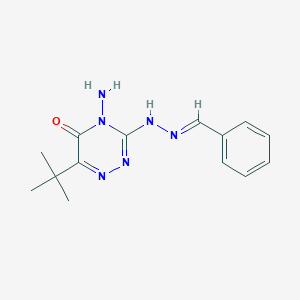


![5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
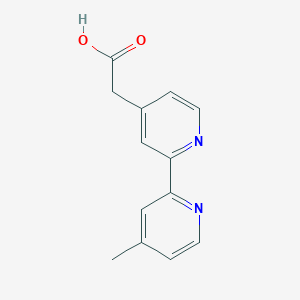
![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
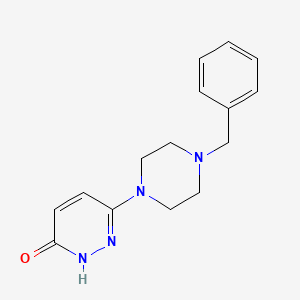
![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
